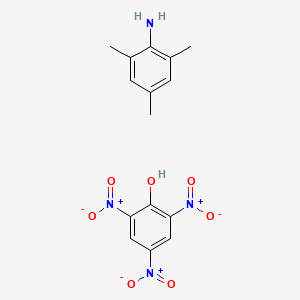![molecular formula C18H20O4 B14358053 1-Phenoxy-3-[(3-phenoxyprop-1-EN-2-YL)oxy]propan-2-OL CAS No. 92609-81-9](/img/structure/B14358053.png)
1-Phenoxy-3-[(3-phenoxyprop-1-EN-2-YL)oxy]propan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenoxy-3-[(3-phenoxyprop-1-en-2-yl)oxy]propan-2-ol is a chemical compound with a complex structure that includes phenoxy and propanol groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenoxy-3-[(3-phenoxyprop-1-en-2-yl)oxy]propan-2-ol typically involves multiple steps, including the reaction of phenol with epichlorohydrin to form glycidyl phenyl ether, followed by further reactions to introduce the phenoxyprop-1-en-2-yl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
化学反应分析
Types of Reactions
1-Phenoxy-3-[(3-phenoxyprop-1-en-2-yl)oxy]propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of hydrogen or other reducing agents.
Substitution: Substitution reactions can replace specific groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions can vary widely, including oxidized derivatives, reduced forms, and substituted compounds with different functional groups
科学研究应用
Chemistry: It is used as a reagent and intermediate in organic synthesis, contributing to the development of new compounds and materials.
Biology: Research has explored its potential biological activities, including its effects on cellular processes and potential therapeutic applications.
Medicine: The compound’s unique structure and properties have led to investigations into its potential use in drug development and medical treatments.
Industry: It is utilized in the production of specialty chemicals, coatings, and other industrial products, benefiting from its chemical stability and reactivity.
作用机制
The mechanism by which 1-Phenoxy-3-[(3-phenoxyprop-1-en-2-yl)oxy]propan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
1-Phenoxypropan-2-ol: This compound shares a similar phenoxy group but lacks the additional phenoxyprop-1-en-2-yl group.
3-Phenoxy-1-propyne: Another related compound with a different structural arrangement, leading to distinct properties and reactivity.
Uniqueness
1-Phenoxy-3-[(3-phenoxyprop-1-en-2-yl)oxy]propan-2-ol stands out due to its unique combination of functional groups, which confer specific chemical properties and potential applications
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
92609-81-9 |
|---|---|
分子式 |
C18H20O4 |
分子量 |
300.3 g/mol |
IUPAC 名称 |
1-phenoxy-3-(3-phenoxyprop-1-en-2-yloxy)propan-2-ol |
InChI |
InChI=1S/C18H20O4/c1-15(12-21-17-8-4-2-5-9-17)20-13-16(19)14-22-18-10-6-3-7-11-18/h2-11,16,19H,1,12-14H2 |
InChI 键 |
VKWBZLJAFZGMLQ-UHFFFAOYSA-N |
规范 SMILES |
C=C(COC1=CC=CC=C1)OCC(COC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Diazaspiro[4.5]decane-2,4-dione, 3,3'-(1,3-propanediyl)bis-](/img/structure/B14357977.png)

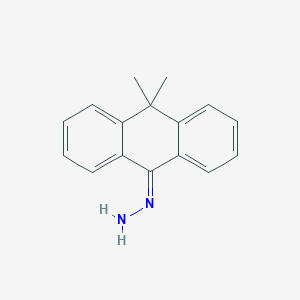
![Ethyl 4-[2-(acryloyloxy)acetamido]benzoate](/img/structure/B14358003.png)
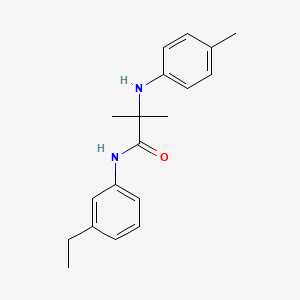
![Diethyl[(dipropan-2-ylamino)methylidene]propanedioate](/img/structure/B14358016.png)
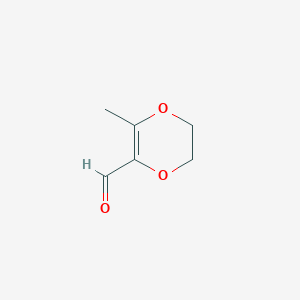

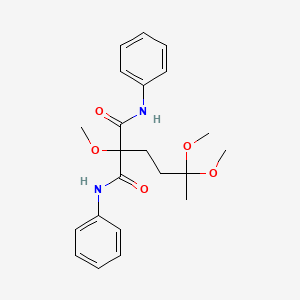
![Cyclohexylmethyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14358044.png)

![Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate](/img/structure/B14358063.png)
![3-(Octyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14358067.png)
